molecular formula C21H24Cl2N4O2S B1662198 Ziprasidone hydrochloride monohydrate CAS No. 138982-67-9

Ziprasidone hydrochloride monohydrate

Katalognummer B1662198
CAS-Nummer: 138982-67-9
Molekulargewicht: 467.4 g/mol
InChI-Schlüssel: ZCBZSCBNOOIHFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ziprasidone is an atypical antipsychotic used to treat symptoms of psychotic disorders, such as schizophrenia, mania, or bipolar disorder . It works by changing some of the chemicals in the brain that cause psychotic disorders .


Synthesis Analysis

A method of synthesizing a ziprasidone composition has been described in a patent . The process involves obtaining samples of 6-chloro-1,3-dihydro-2H-indol-2-one batches, measuring the level of oxindole impurity in each of the samples, selecting a batch that comprises a level of oxindole of not greater than about 0.3%, and using the selected batch to synthesize the ziprasidone composition .


Molecular Structure Analysis

The molecular structure of Ziprasidone hydrochloride monohydrate can be found on various chemical databases .


Chemical Reactions Analysis

The dissolution rate of ziprasidone free base from solid oral formulations was found to be comparable or even higher than in the case of the reference formulation containing ziprasidone hydrochloride, whose water solubility is about 400 times higher than its free base .


Physical And Chemical Properties Analysis

The molecular formula of Ziprasidone hydrochloride monohydrate is C21H21ClN4OS and its molecular weight is 467.41 .

Wissenschaftliche Forschungsanwendungen

Enhanced Oral Bioavailability

Researchers have developed a ziprasidone–phospholipid complex (ZIP-PLC) in sustained-release pellets to enhance the oral bioavailability of ziprasidone . This formulation aims to overcome the food effect, which is a significant factor in the drug’s absorption. The ZIP-PLC shows a higher solubility in water compared to the monohydrate form, indicating a potential for improved patient outcomes.

Sustained-Release Formulation

The ZIP-PLC sustained-release pellet formulation is designed to release ziprasidone over an extended period . This controlled-release characteristic ensures that the drug is delivered into the system more gradually, which can help maintain therapeutic levels and reduce dosing frequency, potentially improving adherence to treatment regimens.

Nanocrystal Technology

Nanocrystal-based formulations of ziprasidone, such as orally disintegrating tablets (ODTs), have been developed to optimize the drug’s delivery . These nanocrystals can improve the dissolution profile and enhance the permeability of ziprasidone, making it a promising alternative for patients with difficulties in swallowing or those who require a rapid onset of action.

No Food Effect

The ZIP-PLC sustained-release pellets have been shown to eliminate the food effect associated with ziprasidone . This means that the drug’s absorption is not affected by the presence or absence of food, which simplifies the administration instructions and could lead to better compliance.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in beagle dogs have demonstrated that the ZIP-PLC sustained-release pellet has prolonged actions and no food effect when compared with the commercial formulation . These findings are crucial for understanding how the drug behaves in a living organism and can inform dosing strategies for human patients.

Quality Control and Assurance

The development of ziprasidone formulations, including the ZIP-PLC and nanocrystal-based ODTs, involves rigorous quality control tests . These tests ensure that the products meet the required standards for safety, efficacy, and quality before they can be approved for clinical use.

Alternative Dosage Forms

The research into alternative dosage forms, such as the nanocrystal-based ODTs, provides options for patients who may have specific needs or preferences . These alternatives can cater to populations like the elderly, children, or those with mental disorders, offering a more patient-centric approach to medication delivery.

Compliance and Adherence

The innovative formulations of ziprasidone are designed with patient compliance in mind . By addressing common barriers to adherence, such as the need to take medication with food or difficulties in swallowing, these new forms of ziprasidone can help ensure that patients receive the full therapeutic benefit of their treatment.

Wirkmechanismus

Target of Action

Ziprasidone hydrochloride monohydrate, also known as Ziprasidone, is an atypical antipsychotic used to manage schizophrenia and bipolar disorder .

Mode of Action

The exact mode of action of Ziprasidone is unknown . . Atypical antipsychotics like Ziprasidone are thought to be as efficacious as first-generation antipsychotics but differ in their adverse effect profiles .

Biochemical Pathways

It is believed to affect the dopamine and serotonin pathways in the brain, which play a crucial role in mood regulation and cognition .

Pharmacokinetics

The pharmacokinetics of Ziprasidone involves its absorption, distribution, metabolism, and excretion (ADME). Steady-state plasma concentrations are achieved within one to three days . In vivo studies have revealed an approximately 35% decrease in Ziprasidone AUC by concomitantly administered carbamazepine, an approximately 35-40% increase in Ziprasidone AUC by concomitantly administered ketoconazole, but no effect on Ziprasidone’s pharmacokinetics by cimetidine or antacid .

Result of Action

The molecular and cellular effects of Ziprasidone’s action result in the management of symptoms associated with schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder .

Action Environment

Environmental factors such as food intake can influence the action of Ziprasidone. The absorption of Ziprasidone is increased up to two-fold in the presence of food . Studies have shown that the calories consumed (should be greater than 500 kcal irrespective of the fat content) and time between dosing and food intake (should be less than 2 h) are important factors in the absorption of Ziprasidone .

Safety and Hazards

Ziprasidone may cause allergic skin reactions and serious side effects such as fast or pounding heartbeats, fluttering in the chest, shortness of breath, and sudden dizziness .

Zukünftige Richtungen

Future research may focus on developing new formulations of ziprasidone to enhance patient compliance and minimize bioavailability variability . For instance, a study has successfully developed ziprasidone hydrochloride monohydrate nanocrystal-based orally dispersible tablet formulations .

Eigenschaften

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS.ClH.H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBZSCBNOOIHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146939-27-7 (Parent)
Record name Ziprasidone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138982679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00160855
Record name Ziprasidone hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ziprasidone hydrochloride

CAS RN

138982-67-9
Record name 2H-Indol-2-one, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138982-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ziprasidone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138982679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziprasidone hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name -{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one, hydrochloride, hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIPRASIDONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/216X081ORU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziprasidone hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ziprasidone hydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Ziprasidone hydrochloride monohydrate
Reactant of Route 4
Ziprasidone hydrochloride monohydrate
Reactant of Route 5
Ziprasidone hydrochloride monohydrate
Reactant of Route 6
Reactant of Route 6
Ziprasidone hydrochloride monohydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.